molecular formula C29H40N4O6 B14357570 Boc-phe-phe-lys-H CAS No. 96386-05-9

Boc-phe-phe-lys-H

Cat. No.: B14357570
CAS No.: 96386-05-9
M. Wt: 540.7 g/mol
InChI Key: GLWZHIKLYRGPPZ-KMDXXIMOSA-N
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Description

Boc-Phe-Phe-Lys-H is a synthetic tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminal phenylalanine (Phe) residue and a lysine (Lys) residue at the C-terminus. This compound is primarily utilized in peptide synthesis as an intermediate, where the Boc group serves to protect the amine functionality during sequential coupling reactions. Its molecular formula is C30H40N4O5, with a molecular weight of 560.67 g/mol. The Boc group enhances solubility in organic solvents (e.g., dichloromethane), while the free C-terminal lysine allows for further functionalization.

Properties

CAS No.

96386-05-9

Molecular Formula

C29H40N4O6

Molecular Weight

540.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H40N4O6/c1-29(2,3)39-28(38)33-24(19-21-14-8-5-9-15-21)26(35)32-23(18-20-12-6-4-7-13-20)25(34)31-22(27(36)37)16-10-11-17-30/h4-9,12-15,22-24H,10-11,16-19,30H2,1-3H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37)/t22-,23-,24+/m0/s1

InChI Key

GLWZHIKLYRGPPZ-KMDXXIMOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-phe-phe-lys-H typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc protecting group is used to protect the N-terminus of the amino acids during the synthesis. The peptide chain is then elongated by sequentially adding the protected amino acids (phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the desired peptide sequence is assembled, the Boc protecting group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for characterization and quality control .

Chemical Reactions Analysis

Types of Reactions

Boc-phe-phe-lys-H can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds, if present .

Scientific Research Applications

Boc-phe-phe-lys-H has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-phe-phe-lys-H involves its interaction with specific molecular targets and pathways. The phenylalanine residues contribute to hydrophobic interactions, while the lysine residue can participate in electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity for target proteins or receptors. The Boc protecting group can also affect the compound’s stability and solubility .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Boc-Phe-Phe-Lys-H and Related Peptides
Compound Sequence/Structure Molecular Weight (g/mol) Key Functional Groups
This compound Boc-Phe-Phe-Lys 560.67 Boc, Lys amine
Leu-Pro-Phe Leu-Pro-Phe 351.43 Free N-/C-termini
Tyr-Phe-Cys-Leu-Thr Tyr-Phe-Cys-Leu-Thr 637.75 Thiol (Cys), Phenolic (Tyr)
Fmoc-Gly-Ala-Phe-Ile-Ala-H Fmoc-Gly-Ala-Phe-Ile-Ala 704.80 Fmoc, Aldehyde
H-Phe(4-NH2)-OH 4-Amino-L-phenylalanine 180.20 Free amine (para position)

Key Observations :

  • Protection Strategy : this compound uses Boc for N-terminal protection, while Fmoc-Gly-Ala-Phe-Ile-Ala-H employs fluorenylmethyloxycarbonyl (Fmoc), which is cleaved under milder basic conditions.

Key Observations :

  • Efficiency : Solid-phase synthesis (e.g., this compound) achieves higher yields (>85%) compared to enzymatic extraction (Leu-Pro-Phe, 12–15%).
  • Green Chemistry : H-Phe(4-NH2)-OH synthesis uses recyclable catalysts (Pd/BaSO4), aligning with sustainable practices.

Physicochemical Properties

Table 3: Solubility and Stability Profiles
Compound Solubility (mg/mL) Stability (pH/Temperature) Log S (ESOL)
This compound 1.2 (DCM), 0.3 (H2O) Stable in organic solvents, pH 2–10 -2.99
Leu-Pro-Phe 5.8 (H2O), pH 7.0 Stable at 100°C for 5 hours -1.50
Tyr-Phe-Cys-Leu-Thr 0.9 (H2O), pH 7.4 Sensitive to oxidation (Cys residue) -3.20
H-Phe(4-NH2)-OH 2.1 (H2O), pH 7.0 Degrades above pH 12 -2.47

Key Observations :

  • Solubility : this compound is highly soluble in DCM but poorly in water due to the Boc group. In contrast, Leu-Pro-Phe and Tyr-Phe-Cys-Leu-Thr show better aqueous solubility.
  • Stability : The Boc group enhances stability under acidic conditions, whereas Cys-containing peptides (e.g., Tyr-Phe-Cys-Leu-Thr) require inert atmospheres to prevent oxidation.

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